Methyl 2-(1-methylpiperidin-4-yl)acetate
Overview
Description
“Methyl 2-(1-methylpiperidin-4-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to an acetate group . The molecular weight of this compound is 171.24 .
Chemical Reactions Analysis
Piperidones, including “this compound”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They are synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a flash point of 81.5°C and a boiling point of 210.2°C at 760 mmHg .
Scientific Research Applications
1. Use in Acetylcholinesterase Enzymatic Activity Measurement
Methyl 2-(1-methylpiperidin-4-yl)acetate has been utilized in the synthesis of carbon-11 labeled N-methylpiperidinyl esters as potential in vivo substrates for acetylcholinesterase (AChE). These compounds, including variations like N-[11C]methylmethylpiperidin-4-yl isobutyrate, are designed to measure AChE activity in the human brain and examine the structure-activity relationship for in vivo enzymatic hydrolysis (Nguyen, Snyder, & Kilbourn, 1998).
2. Role in Molecular and Solid-State Structure Studies
Research has been conducted on the molecular and solid-state structures of related compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate. X-ray diffraction, NMR, CI mass spectroscopy, and B3LYP calculations have been used to understand the structural properties of these compounds, providing insight into their molecular behavior (Tomaščiková et al., 2008).
3. Applications in Theoretical Chemistry
This compound derivatives have been studied for their local and global chemical activities using density functional theory (DFT). These studies help in understanding the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of these compounds (Gültekin et al., 2020).
4. Use in PET Imaging Agent Development
This compound has been investigated for its use as a PET imaging agent for brain acetylcholinesterase activity. Methods for purification and identification of N-[11C]Methylpiperidin-4-yl acetate (MP4A) have been studied, with a focus on improving product quality and quantity (Qiu-yu, 2010).
5. Contribution to Synthesis and Chemical Reactivity Studies
The compound and its derivatives have been used in studies focusing on the synthesis of novel compounds and examining their chemical reactivity. For instance, research on radical-mediated nitrile translocation in the stereoselective transformation of aziridines to methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates highlights the utility of these compounds in synthetic organic chemistry (Vervisch et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(1-methylpiperidin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMUHLTSDBYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598717 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95533-25-8 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(1-methylpiperidin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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